5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid
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Overview
Description
“5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid” is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The successful synthesis of novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1 H NMR, and 13 C NMR spectra .
Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Chemical Synthesis and Derivatives
5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid and its derivatives are extensively used in chemical synthesis. For example, Dovlatyan et al. (2004) detailed the acylation and methylation of similar thiazolecarboxylic acid derivatives to create various chemical compounds (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004). Furthermore, Baker and Williams (2003) synthesized novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated methods (Baker & Williams, 2003).
Pharmaceutical and Biological Activities
This chemical is also pivotal in pharmaceutical research. Boy and Guernon (2005) utilized a precursor related to 5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid for synthesizing analogs with potential biological activity (Boy & Guernon, 2005). Similarly, Desai, Bhatt, and Joshi (2019) reported on the antimicrobial properties of modified ethyl 2-amino-4-methylthiazole-5-carboxylate, a close relative of the compound (Desai, Bhatt, & Joshi, 2019).
Structural and Crystallographic Studies
The compound and its derivatives are also subjects in structural and crystallographic studies. Kennedy et al. (1999) explored the crystal structure of a similar compound, providing insights into its molecular configuration (Kennedy, Khalaf, Pitt, Scobie, Suckling, Urwin, Waigh, & Young, 1999).
Future Directions
properties
IUPAC Name |
5-amino-3-ethyl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-3-4(6(9)10)5(7)11-8-3/h2,7H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULVTRDHXIUJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=C1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid |
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